molecular formula C14H17O5PS B503133 NIOSH/TF3600000

NIOSH/TF3600000

Cat. No.: B503133
M. Wt: 328.32g/mol
InChI Key: QYFGLEDTYNVBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NIOSH/TF3600000 is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of benzopyrones that are widely found in nature and have been extensively studied for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NIOSH/TF3600000 typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-ol with diethyl thiophosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

NIOSH/TF3600000 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NIOSH/TF3600000 has several scientific research applications:

Mechanism of Action

The mechanism of action of NIOSH/TF3600000 involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as bacterial DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s antioxidant properties can neutralize free radicals, reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 4-methyl-2-oxo-2H-chromen-7-yl 2,3,4-tris-O-(methoxycarbonyl)-5-thio-D-xylopyranoside
  • 7-methylcoumarin

Uniqueness

NIOSH/TF3600000 is unique due to its specific thiophosphate group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications compared to other coumarin derivatives .

Properties

Molecular Formula

C14H17O5PS

Molecular Weight

328.32g/mol

IUPAC Name

6-diethoxyphosphinothioyloxy-4-methylchromen-2-one

InChI

InChI=1S/C14H17O5PS/c1-4-16-20(21,17-5-2)19-11-6-7-13-12(9-11)10(3)8-14(15)18-13/h6-9H,4-5H2,1-3H3

InChI Key

QYFGLEDTYNVBSS-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)OC(=O)C=C2C

Canonical SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)OC(=O)C=C2C

Origin of Product

United States

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